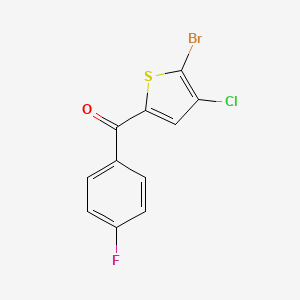
2-Bromo3-chloro-5-(4-fluorobenzoyl)-thiophene
Cat. No. B8442899
M. Wt: 319.58 g/mol
InChI Key: FNSWSRYOYMRGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06288085B1
Procedure details


A slurry of 5% palladium on charcoal (20 g) in ethanol (100 ml) was added under nitrogen gas to a solution of the above 2-bromo3-chloro-5-(4-fluorobenzoyl)-thiophene (299.4 9 ) in ethanol (3.400 ml), containing sodium acetate (77.0 g),and the mixture was hydrogenated for 3 hours at room temperature and pressure (total uptake of hydrogen was 22,994 ml). The reaction mixture was filtered through a dicalite pad and the pad was washed with ethanol (2×200 ml). The filtrate was taken to low volume (approximately 2 l) and added to water (17 l). The precipitate was filtered and while damp it was dissolved in dichloromethane (1 l) which was then reduced in volume to approximately 500 ml. Methanol (500 ml) was added and the remainder of the dichloromethane was removed by distillation. The resultant crystals were filtered and dried to give 4-chloro-2-(4-fluorobenzoyl)thiophene as a white solid (169 g). A second crop (19.2 g) was obtained and recrystallised from dichloromethane/methanol to give more of the purified product (12.9 g). The crops were combined and used in the next stage.


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:5][C:6]=1[Cl:7].C([O-])(=O)C.[Na+].[H][H]>[Pd].C(O)C>[Cl:7][C:6]1[CH:5]=[C:4]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[S:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
77 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC(=CC1Cl)C(C1=CC=C(C=C1)F)=O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a dicalite pad
|
WASH
|
Type
|
WASH
|
|
Details
|
the pad was washed with ethanol (2×200 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to water (17 l)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered and while damp it
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in dichloromethane (1 l) which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (500 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remainder of the dichloromethane was removed by distillation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant crystals were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(SC1)C(C1=CC=C(C=C1)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 169 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
